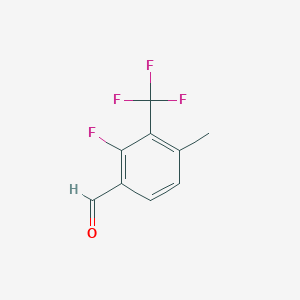

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C9H6F4O . It is a type of fluorinated building block .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde” can be represented by the SMILES stringFc1cc(ccc1C=O)C(F)(F)F . This indicates that the compound has a benzene ring with a fluorine atom and a trifluoromethyl group attached to it, along with a formyl group. Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde” include a molecular weight of 206.14 . Other properties such as boiling point, density, and refractive index are not available for this specific compound, but for a similar compound “2-Fluoro-4-(trifluoromethyl)benzaldehyde”, the boiling point is 118-119 °C, the density is 1.41 g/mL at 25 °C, and the refractive index is 1.45 .Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine atoms into drug molecules has significant implications for pharmaceutical development. 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde serves as a valuable building block for synthesizing potential drug candidates. Researchers explore its use in designing novel compounds for treating various diseases and disorders .

Curcumin Analog Synthesis

In medicinal chemistry, curcumin analogs play a crucial role due to their potential health benefits. Researchers have utilized 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde in the synthesis of curcumin analogs with mono-carbonyl structures .

Organic Fluorinated Building Blocks

Fluorinated compounds find applications in diverse areas, including electronics, agrochemicals, and catalysis. As an organic fluorinated building block, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde contributes to the development of novel materials and functional molecules .

Synthesis of Heterocyclic Compounds

Researchers have employed this compound in the synthesis of heterocyclic derivatives. For instance, it plays a role in the preparation of methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, which may have interesting pharmacological properties .

Radical Trifluoromethylation

The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Researchers explore methods for introducing this group into carbon-centered radical intermediates2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde contributes to this field of radical trifluoromethylation .

Agrochemicals and Beyond

Beyond medicinal applications, the TFM group-containing compounds may also find use in agrochemicals, where their unique properties can enhance the efficacy of pesticides and herbicides.

properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVWWSHFNWJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)

![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)

![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)